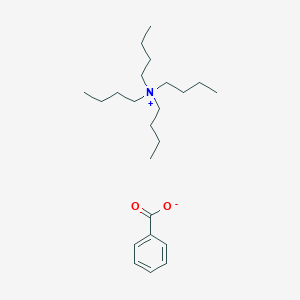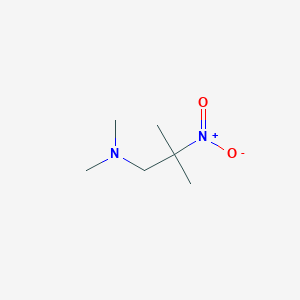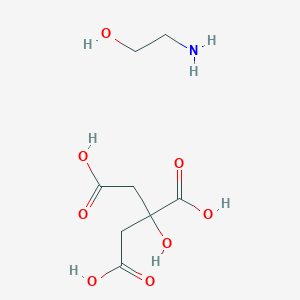
N-(2-methylpyridin-4-yl)acetamide
Übersicht
Beschreibung
N-(2-methylpyridin-4-yl)acetamide is a chemical compound that is part of a broader class of acetamide derivatives. These compounds are characterized by the presence of an acetamide group attached to a pyridine ring, which in this case is substituted at the 2-position with a methyl group. The pyridine ring is a common structural motif in many biologically active compounds and pharmaceuticals, and the acetamide moiety is often involved in drug design due to its amide bond, which is a key functional group in biochemistry.
Synthesis Analysis
The synthesis of related N-substituted acetamide compounds has been described in several studies. For instance, the synthesis of N-methyl-2-(4-phenoxyphenoxy)acetamide was achieved by reacting N-methylchloroacetamide with 4-phenoxyphenol in the presence of anhydrous potassium carbonate . Similarly, N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives were synthesized from N-methyl-3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propan-1-amine by N-chloroacetylation and N-alkylation . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of acetamide derivatives can be elucidated using spectroscopic methods such as IR, MS, and NMR, as demonstrated in the synthesis of various acetamide compounds . X-ray crystallography can also be used to confirm the molecular structure, as was done for the oxidation products of 2-(pyridin-2-yl)-N,N-diphenylacetamide . These techniques would likely reveal the presence of the acetamide functional group and the substituted pyridine ring in this compound.
Chemical Reactions Analysis
The chemical reactivity of N-substituted acetamides can be explored through various reactions. For example, the oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamide resulted in the formation of four products, depending on the oxidant and reaction conditions . This suggests that this compound could also undergo oxidation reactions, potentially leading to a variety of products that could be characterized by spectroscopic methods.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-substituted acetamides can be inferred from related compounds. For instance, the solubility, melting point, and stability of these compounds can be determined experimentally. The pharmacological properties, such as antiallergic activity, have been evaluated for some N-(pyridin-4-yl)-(indol-3-yl)acetamides, indicating the potential for biological activity . These properties are crucial for the development of pharmaceuticals and could be relevant for this compound as well.
Wissenschaftliche Forschungsanwendungen
Copper(II) Complexes with Sterically Demanding Ligands
Functionalized acid amides like N-(pyridin-2-yl)acetamide derivatives are utilized in various fields, including biology and environmental chemistry. A study by Smolentsev (2017) explored the properties of copper(II) complexes with sterically demanding N-(6-methylpyridin-2-yl)acetamide ligands. These ligands were shown to significantly influence the coordination number and geometry due to steric hindrance, highlighting their potential in modifying coordination chemistry (Smolentsev, 2017).
Oxidation Reactivity
Pailloux et al. (2007) described the synthesis and chemical oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamide and its derivatives. The study provides insights into the oxidation reactivity of these compounds, which could be valuable for developing new chemical processes or pharmaceuticals (Pailloux et al., 2007).
Anticancer Properties
Evren et al. (2019) synthesized and evaluated the anticancer activity of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides. This research highlights the potential of such compounds in the development of novel anticancer therapies (Evren et al., 2019).
Antiallergic Agents
Menciu et al. (1999) synthesized a series of N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides as potential antiallergic agents. Their research demonstrates the application of these compounds in creating new treatments for allergies (Menciu et al., 1999).
Synthesis of Derivatives
Kobayashi et al. (2007) focused on the synthesis of (Z)-2-[1-aryl-7-methyl-2-oxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ylidene]acetamides, contributing to the field of organic synthesis and demonstrating the versatile use of pyridine derivatives in chemical reactions (Kobayashi et al., 2007).
Eigenschaften
IUPAC Name |
N-(2-methylpyridin-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-6-5-8(3-4-9-6)10-7(2)11/h3-5H,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNZNZJXEGKLQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70516042 | |
| Record name | N-(2-Methylpyridin-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70516042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18085-47-7 | |
| Record name | N-(2-Methyl-4-pyridinyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18085-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Methylpyridin-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70516042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















